

Comprehensive Comparison: Phenkapton versus Other Organophosphorus Pesticides

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Phenkapton

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This guide provides a scientific comparison of the insecticide **Phenkapton** with other organophosphorus (OP) pesticides, focusing on toxicity profiles, chemical properties, and mechanisms of action to support research and development decisions.

Substance Identification and Status

Phenkapton is an **obsolete organophosphate insecticide and acaricide** that was historically used to control red spider mite and other insects on crops like fruit, vegetables, and cotton [1]. Its key identifying characteristics are summarized below:

Property	Phenkapton	Methyl Phenkapton
CAS RN	2275-14-1 [1]	3735-23-7 [2]
IUPAC Name	S-2,5-dichlorophenylthiomethyl O,O-diethyl phosphorodithioate [1]	Information not available in search results
Chemical Formula	C ₁₁ H ₁₅ Cl ₂ O ₂ PS ₃ [1]	C ₉ H ₁₁ Cl ₂ O ₂ PS ₃ [2]
Molecular Mass	377.31 g/mol [1]	349.25 g/mol [2]
Regulatory Status	Not approved in the EU; considered obsolete [1]	Not registered as a pesticide in the U.S. [2]

Toxicity Profile Comparison

Toxicity varies significantly among organophosphorus pesticides, influenced by their chemical structure and metabolism.

Acute Toxicity Data

The following table compares the acute toxicity of **Phenkapton** with other OP insecticides, based primarily on rat model studies.

Table: Acute Toxicity Comparison of Organophosphorus Insecticides in Mammals (Rat Model)

Pesticide	Oral LD ₅₀ (mg/kg)	Dermal LD ₅₀ (mg/kg)	Toxicity Classification	Key Acute Signs of Exposure
Phenkapton	44 [1]	Data not available	High toxicity [1]	Cholinesterase inhibition symptoms [1]
Parathion	~6-15 (Highly toxic)	~6-15 (Highly toxic)	High toxicity	Profound weakness, muscle spasms, seizures, coma [3] [2]
Dimethoate	~215 (Moderately toxic)	~400 (Moderately toxic)	Moderate toxicity	Similar to other OPs; higher human mortality vs. chlorpyrifos [3] [4]
Diazinon	~300-400 (Moderately toxic)	~600 (Moderately toxic)	Moderate toxicity	Cholinesterase inhibition symptoms [3]
Dipterex	~630 (Slightly toxic)	>2000 (Low toxicity)	Low to moderate toxicity	Cholinesterase inhibition symptoms [3]
Demeton-methyl	~60 (Moderately toxic)	~300 (Moderately toxic)	Moderate toxicity	Cholinesterase inhibition symptoms [3]
Chlorpyrifos	96-270 (Moderately toxic)	202-2000 (Low to moderate)	Moderate toxicity	Fewer human fatalities vs. dimethoate [4]

Key Comparative Findings

- **Relative Toxicity:** **Phenkaption** is more toxic than several contemporary OPs like dimethoate and diazinon [3] [1].
- **Human vs. Animal Toxicity:** Animal LD₅₀ does not always predict human toxicity. For example, chlorpyrifos is highly toxic in rats but less toxic in humans compared to dimethoate or fenthion [4].
- **Clinical Outcomes:** Different OPs cause varying clinical outcomes in humans. For instance, dimethoate poisoning is associated with a higher mortality rate and earlier onset of hypotensive shock compared to chlorpyrifos [4].

Chemical and Environmental Properties

Understanding the physicochemical properties is crucial for assessing environmental behavior and exposure risks.

Table: Chemical and Environmental Fate Properties

Property	Phenkaption [1]	Dimethoate [3]	Diazinon [3]	Parathion [3]
Water Solubility	0.044 mg/L (Low)	Highly soluble	Highly soluble	Low solubility
Log P (Partition Coefficient)	5.84 (High)	Lower	Lower	High
Bioaccumulation Potential	High (BCF >2000) [1]	Data not available	Data not available	Data not available
Mode of Action	Acetylcholinesterase (AChE) inhibitor [1]	Acetylcholinesterase (AChE) inhibitor	Acetylcholinesterase (AChE) inhibitor	Acetylcholinesterase (AChE) inhibitor

Implications of Properties

- **Persistence and Bioaccumulation:** **Phenkaption's high log P value and low water solubility** indicate a potential for bioaccumulation in fatty tissues and persistence in the environment [1].
- **Ecotoxicity:** **Phenkaption** is classified as a "forever chemical" due to its **high aquatic toxicity and bioaccumulation potential** [1].

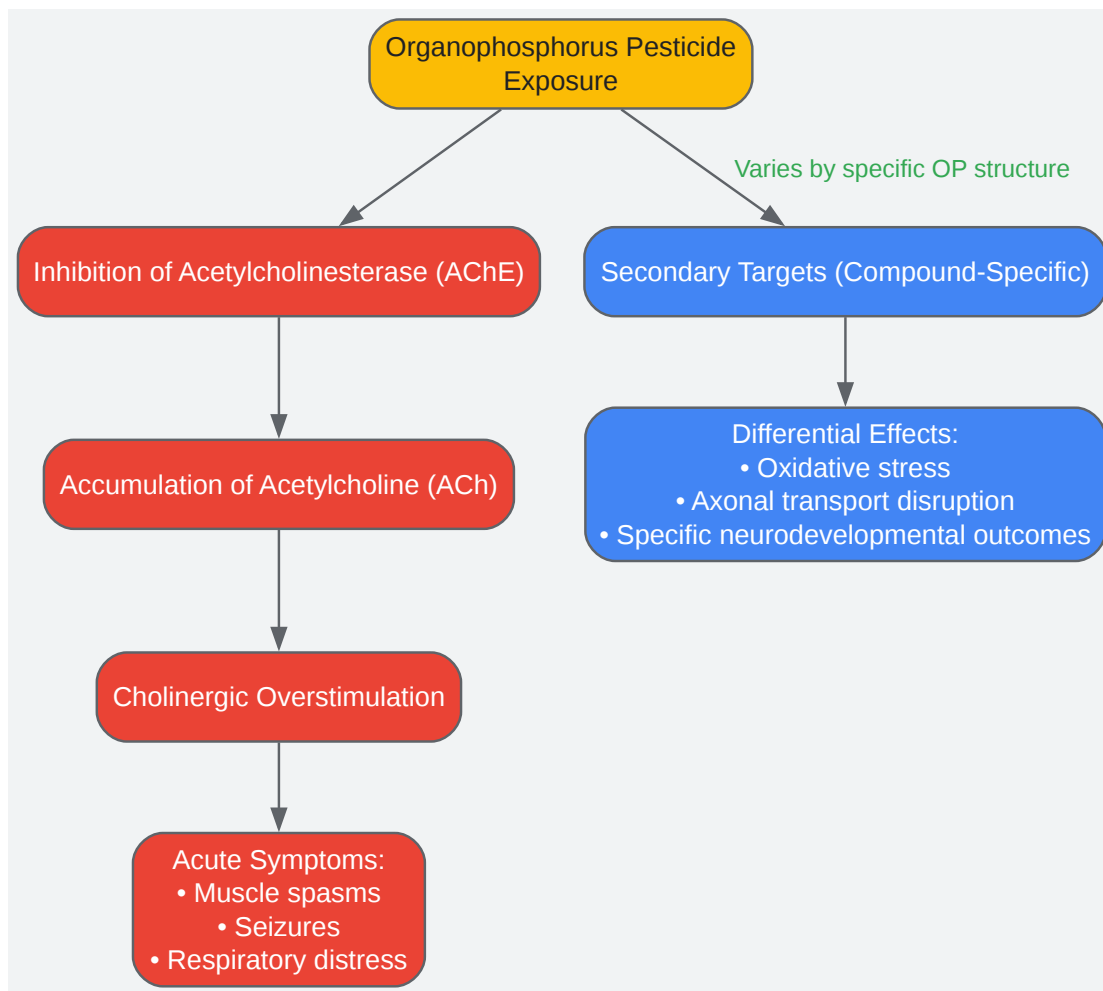
Mechanisms of Action and Signaling Pathways

While all OPs share a primary mechanism, research reveals important differences in their secondary effects.

Primary Mechanism: Acetylcholinesterase Inhibition

All OP insecticides in this comparison, including **Phenkapton**, share the primary mechanism of inhibiting the enzyme acetylcholinesterase (AChE) [1] [5]. This leads to the accumulation of acetylcholine in synapses, resulting in overstimulation of cholinergic receptors and a range of neurotoxic effects.

The following diagram illustrates this shared primary pathway and the potential for compound-specific secondary effects.



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Diagram: Shared Primary and Compound-Specific Secondary Toxicity Pathways of Organophosphorus Pesticides

Differential Toxicity and Non-Cholinergic Mechanisms

- **Varying Responses to Therapy:** Acetylcholinesterase inhibited by certain OPs like fenthion or dimethoate responds **poorly to pralidoxime oxime therapy** compared to enzyme inhibited by chlorpyrifos [4].
- **Non-Cholinergic Mechanisms:** At subacute exposure levels, OPs can cause developmental neurotoxicity through non-cholinergic mechanisms [5].

Experimental and Analytical Methods

Analytical methods for detecting OPs in various matrices have advanced, though specific protocols for **Phenkapton** are less common due to its obsolete status.

Modern Multi-Residue Analysis

Contemporary analytical methods are designed to detect multiple pesticide residues simultaneously in complex matrices [6] [7].

- **Multiplug Filtration Clean-up (m-PFC):** This method utilizes multi-walled carbon nanotubes as a purification material, effectively removing interfering substances like pigments, organic acids, and sugars [7].
- **Gas Chromatography (GC) Detection:** Organophosphorus pesticides are typically analyzed using gas chromatography equipped with specific detectors [7].

Historical Toxicity Testing Protocols

The comparative toxicity data presented in this guide likely originated from standardized acute toxicity tests [3].

- **Oral LD₅₀ Determination:** Rats are administered a single oral dose of the pesticide formulation, observed for 14 days, and mortality data is analyzed to calculate the median lethal dose.
- **Dermal LD₅₀ Determination:** The pesticide is applied to shaved skin of rats for 24 hours, and systemic toxicity is observed.
- **Dietary Toxicity Studies:** Rats are fed diets containing various concentrations of the pesticide for extended periods (e.g., 90 days).

Conclusion and Research Implications

Phenkapton is a historically significant but now obsolete organophosphate insecticide with high acute toxicity and concerning environmental persistence. The comparative analysis reveals that organophosphorus pesticides are a

chemically and toxicologically diverse class of compounds.

For modern research, the key implications are:

- **Compound-Specific Risk Assessment:** Toxicity and clinical management cannot be extrapolated from one OP to another [4].
- **Mechanistic Studies are Critical:** Understanding differential effects requires investigating non-cholinergic secondary targets [5].
- **Analytical Methods Exist:** Modern multi-residue techniques can detect OPs, including obsolete ones like **Phenkapton**, in various matrices for monitoring and research purposes [7].

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